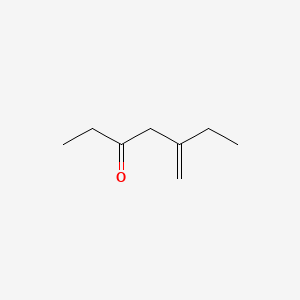

5-Methylene-3-heptanone

Description

Contextualization within Branched-Chain Ketone Chemistry Research

Branched-chain ketones, such as 5-methyl-3-heptanone, are a significant subclass of carbonyl compounds studied in organic chemistry. Research in this area is driven by the unique reactivity conferred by the branched alkyl structure, which influences reaction mechanisms and product distributions. The synthesis of branched-chain ketones is a key focus, with methods like aldol (B89426) condensation being pivotal for creating carbon-carbon bonds and introducing structural complexity. mdpi.comresearchgate.net

The academic interest in branched-chain ketones extends to their utility as versatile intermediates in organic synthesis. They are precursors to a variety of other functional groups and molecular scaffolds. For instance, the reduction of branched-chain ketones yields corresponding secondary alcohols, which are valuable in their own right. chemicalbook.com Furthermore, the metabolism of branched-chain amino acids is linked to the production of branched-chain α-keto acids, highlighting a crucial biological connection. frontiersin.orgmdpi.com In the context of biofuel development, research has focused on producing branched-chain higher alcohols from renewable resources, as these compounds often have higher octane (B31449) numbers than their straight-chain counterparts, making ketones like 5-methyl-3-heptanone important synthetic targets. mdpi.comresearchgate.net

Historical Development of Academic Inquiry into 5-Methyl-3-heptanone

Early academic and industrial interest in 5-methyl-3-heptanone is suggested by a Shell Chemical Company report from 1961. thegoodscentscompany.com However, a significant milestone in the academic inquiry of this compound came in 1988 with its identification as a sex pheromone. Researchers chemically characterized 5-methyl-3-heptanone as the pheromone used by the marine polychaete Platynereis dumerilii to coordinate reproductive behavior. chemfaces.com This discovery opened up a new avenue of research into the chemical ecology of marine invertebrates, with subsequent studies confirming its role in inducing swarming activity and gamete release in related species. chemfaces.com

In the realm of synthetic chemistry, the development of efficient synthetic routes to 5-methyl-3-heptanone has been a subject of ongoing research. A notable method involves the aldol condensation of methyl ethyl ketone (MEK). mdpi.comresearchgate.net Studies have explored the use of various catalysts, such as metals supported on zirconia, to facilitate this conversion in a single step. mdpi.comresearchgate.net This process, which combines aldolization, dehydration, and hydrogenation, is significant for producing heavier ketones from smaller, readily available starting materials. mdpi.comresearchgate.net The synthesis of specific stereoisomers of related compounds, like 5-hydroxy-4-methyl-3-heptanone, has also been achieved through biocatalytic methods, further expanding the synthetic toolkit for this class of molecules. anu.edu.auresearchgate.net

Key Research Findings in the Synthesis of 5-Methyl-3-heptanone and Related Compounds

| Reaction Type | Reactants | Catalyst/Method | Key Product(s) | Research Focus | Source |

|---|---|---|---|---|---|

| Aldol Condensation & Hydrogenation | Methyl ethyl ketone (MEK), H₂ | Cu/ZrO₂, Ni/ZrO₂, Pd/ZrO₂, Pt/ZrO₂ | 5-Methyl-3-heptanone | One-step conversion to heavier ketones for biofuel applications. | mdpi.comresearchgate.net |

| Coupled Condensation-Hydrogenation | Ethyl methyl ketone, H₂ | Pd/Activated Carbon | 5-Methyl-3-heptanone, 3-Methylheptane | Optimizing conditions for high selectivity towards target products. | researchgate.net |

| Hydrodeoxygenation | 5-Methyl-3-heptanone, H₂ | Cu/Al₂O₃, Pt/Al₂O₃ | 5-Methyl-3-heptene (B85671), 5-Methyl-2-heptene, 3-Methylheptane | Conversion of biomass-derived ketones to fuel-range hydrocarbons. | mdpi.comdntb.gov.ua |

| Stereoselective Synthesis | 3-Pentanone (B124093), Propanal | TiCl₄, Lipase, Plant Tissue | Stereoisomers of 5-hydroxy-4-methyl-3-heptanone | Asymmetric synthesis of pheromone diastereomers. | anu.edu.auresearchgate.net |

Current Significance and Emerging Research Frontiers for 5-Methyl-3-heptanone

The current academic significance of 5-methyl-3-heptanone is multifaceted, with prominent research frontiers in sustainable energy and medical diagnostics. A major area of investigation is its role as a key intermediate in the production of biofuels. mdpi.com Research envisions a pathway where biomass-derived sugars are converted to methyl ethyl ketone (MEK), which then undergoes aldol condensation to produce 5-methyl-3-heptanone. mdpi.com This C8 ketone can subsequently be converted through hydrodeoxygenation into a mixture of C8 alkenes and alkanes, which are suitable for use as gasoline blend components. mdpi.comdntb.gov.ua This line of research is critical for developing sustainable and renewable alternatives to petroleum-based fuels.

Another emerging frontier is the investigation of 5-methyl-3-heptanone as a volatile organic compound (VOC) biomarker for cancer detection. Recent studies have identified it as one of the key discriminatory VOCs in the headspace of cell lines for malignant pleural mesothelioma and lung cancer. frontiersin.orgnih.gov This suggests its potential as a non-invasive biomarker that could be detected in exhaled breath for early diagnosis. frontiersin.orgnih.gov Although this research is in its early stages, it opens up possibilities for developing new diagnostic tools for devastating diseases. frontiersin.org Furthermore, research continues into derivatives of 5-methyl-3-heptanone, such as 5-methyl-3-heptanone oxime, for various market applications, indicating its sustained relevance in applied chemical research. openpr.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

20690-70-4 |

|---|---|

Molecular Formula |

C8H14O |

Molecular Weight |

126.20 g/mol |

IUPAC Name |

5-methylideneheptan-3-one |

InChI |

InChI=1S/C8H14O/c1-4-7(3)6-8(9)5-2/h3-6H2,1-2H3 |

InChI Key |

AQEWUVMJFCNFIY-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C)CC(=O)CC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 5 Methyl 3 Heptanone

Established Synthetic Routes to 5-Methyl-3-heptanone Precursors

The synthesis of 5-methyl-3-heptanone can be achieved through various established routes, often involving the creation of key precursors. One notable method involves the aldol (B89426) condensation of methyl ethyl ketone (MEK). mdpi.com This process can be coupled with hydrogenation reactions to yield 5-methyl-3-heptanone. researchgate.net For instance, the catalytic homocondensation of MEK in the presence of heterogeneous catalysts, followed by hydrogenation over a palladium on activated carbon (Pd/C) catalyst, has been shown to produce 5-methyl-3-heptanone with high selectivity. researchgate.net

Another significant pathway to a precursor of 5-methyl-3-heptanone is the diastereoselective aldol addition between 3-pentanone (B124093) and propanal. anu.edu.au This reaction can be directed to form either the syn or anti diastereomers of 5-hydroxy-4-methyl-3-heptanone, which is a direct precursor that can be oxidized to 5-methyl-3-heptanone. anu.edu.auontosight.ai The choice of base and the use of Lewis acids can influence the stereochemical outcome of this aldol addition. anu.edu.au

Furthermore, 5-methyl-3-heptanone can be synthesized from biomass-derived 2,3-butanediol (B46004) (2,3-BDO). This process involves the dehydration of 2,3-BDO to methyl ethyl ketone, which then undergoes aldol condensation and hydrogenation to form the target C8 ketone. mdpi.com

Derivatization Strategies and Reaction Pathways of 5-Methyl-3-heptanone

5-Methyl-3-heptanone serves as a versatile substrate for various chemical transformations, leading to the synthesis of a range of derivatives with diverse applications.

The reaction of 5-methyl-3-heptanone with hydroxylamine (B1172632) or its hydrochloride salt leads to the formation of 5-methyl-3-heptanone oxime. evitachem.comwikipedia.orgarpgweb.comontosight.ai This condensation reaction is a standard method for preparing oximes from ketones and is typically carried out under reflux conditions, often in the presence of a base like sodium acetate (B1210297) or in a polar solvent such as ethanol. evitachem.comarpgweb.com The resulting oxime, 5-methyl-3-heptanone oxime, is a colorless to pale yellow liquid with a characteristic green, leafy odor and finds use in the fragrance industry. chemicalbook.com The formation of the oxime can be optimized to achieve high yields, often exceeding 90%, by controlling reaction parameters like temperature and stoichiometry. vulcanchem.com

This oximation reaction is a general method applicable to a wide variety of aldehydes and ketones. orientjchem.org The use of catalysts such as oxalic acid can facilitate the reaction, leading to excellent yields in shorter reaction times. orientjchem.org

5-Methyl-3-heptanone can be converted into its corresponding gem-dihydroperoxide. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.comsigmaaldrich.comaksci.com This transformation is typically achieved by reacting the ketone with aqueous hydrogen peroxide in the presence of a catalyst. sigmaaldrich.com Various catalysts have been shown to be effective for this conversion, including chlorosulfonic acid, strontium chloride hexahydrate (SrCl₂·6H₂O), silica (B1680970) sulfuric acid (SSA), and antimony trichloride (B1173362) (SbCl₃). lookchem.comsigmaaldrich.comnih.govtandfonline.comcore.ac.uk

The use of these catalysts allows the reaction to proceed under mild conditions, often at room temperature, to give good to excellent yields of the gem-dihydroperoxide product. nih.govtandfonline.comcore.ac.uk Gem-dihydroperoxides are valuable intermediates in organic synthesis, serving as precursors for other peroxidic compounds and as oxidizing agents. nih.govresearchgate.net The synthesis of these compounds from ketones like 5-methyl-3-heptanone is a direct and efficient method. tandfonline.comorganic-chemistry.org

Highly substituted chiral aziridines can be synthesized from 5-methyl-3-heptanone through a multi-step process. lookchem.comsigmaaldrich.comchemicalbook.comchemdad.comsigmaaldrich.com The initial step involves the condensation of 5-methyl-3-heptanone with a chiral auxiliary, such as tert-butyl-sulfinamide, to form a chiral tert-butyl-sulfinyl-ketimine. lookchem.comsigmaaldrich.com This intermediate then reacts with ylides, for example, those derived from trimethylsulfonium (B1222738) iodide or S-allyl tetrahydrothiophenium bromide, to yield the desired chiral aziridines. lookchem.comsigmaaldrich.com

This method provides a pathway to enantiomerically enriched aziridines, which are important building blocks in asymmetric synthesis. scielo.brnih.govscispace.com The use of chiral auxiliaries allows for the control of stereochemistry during the formation of the aziridine (B145994) ring. scispace.com

Catalytic Reduction and Deoxygenation Studies of 5-Methyl-3-heptanone

The carbonyl group of 5-methyl-3-heptanone can be reduced or completely removed through various catalytic methods, leading to the formation of alcohols, alkenes, and alkanes.

The hydrodeoxygenation (HDO) of 5-methyl-3-heptanone provides a direct route to C8 alkenes and alkanes, which are valuable as components for gasoline blends. mdpi.comdntb.gov.ua This one-step catalytic process is typically carried out using a bifunctional heterogeneous catalyst under a hydrogen atmosphere. mdpi.comdntb.gov.uaresearchgate.net

A common catalytic system involves a transition metal, such as copper (Cu) or platinum (Pt), supported on alumina (B75360) (Al₂O₃). mdpi.comdntb.gov.uaresearchgate.net The reaction proceeds through a two-step mechanism: first, the ketone is hydrogenated to 5-methyl-3-heptanol (B97940) on the metal sites of the catalyst. Subsequently, the alcohol undergoes dehydration on the acidic sites of the alumina support to form a mixture of C8 alkenes, primarily 5-methyl-3-heptene (B85671) and 5-methyl-2-heptene. mdpi.comdntb.gov.ua These alkenes can be further hydrogenated on the metal sites to produce the corresponding C8 alkane, 3-methylheptane. mdpi.comdntb.gov.ua

The selectivity of the reaction towards alkenes or the alkane can be controlled by the choice of metal and the reaction conditions. mdpi.comdntb.gov.ua For example, a 20 wt% Cu-Al₂O₃ catalyst at 220 °C and a H₂/ketone molar ratio of 2 shows a high selectivity (approximately 82%) for C8 alkenes. mdpi.com In contrast, a 1 wt% Pt-Al₂O₃ catalyst, being a more active hydrogenation catalyst, primarily produces the C8 alkane with selectivities up to 97%. mdpi.com

The complete deoxygenation of ketones to their corresponding alkanes can also be achieved using other established methods like the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base), although these methods often require harsh reaction conditions. organic-chemistry.orgthermofisher.com Milder, rhodium-catalyzed deoxygenation methods have also been developed. rsc.org

Table of Research Findings on Hydrodeoxygenation of 5-Methyl-3-heptanone

| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | Primary Product(s) | Selectivity (%) | Conversion (%) | Reference |

|---|---|---|---|---|---|---|

| 20 wt% Cu-Al₂O₃ | 220 | 2 | C8 Alkenes | ~82 | --- | mdpi.com |

Regioselective Reduction to Corresponding Alcohols

The reduction of 5-methyl-3-heptanone to its corresponding alcohol, 5-methyl-3-heptanol, is a key transformation in synthetic chemistry. This conversion is a regioselective process, specifically targeting the carbonyl group (C=O) of the ketone.

One documented method for this reduction employs sodium borohydride (B1222165) (NaBH₄) in a urea/choline chloride eutectic salt medium. sigmaaldrich.comsigmaaldrich.com Sodium borohydride is a well-established reducing agent for aldehydes and ketones, valued for its selectivity. masterorganicchemistry.com It provides a source of hydride ions (H⁻) that attack the electrophilic carbon of the carbonyl group. masterorganicchemistry.com This process reduces ketones to secondary alcohols. masterorganicchemistry.com In the case of 5-methyl-3-heptanone, the reaction yields 5-methyl-3-heptanol. mdpi.comresearchgate.net

The general mechanism for the reduction of a ketone like 5-methyl-3-heptanone with sodium borohydride involves two main steps:

Nucleophilic Addition: A hydride ion from the borohydride complex adds to the carbonyl carbon.

Protonation: A subsequent workup step, typically with a mild acid or solvent, protonates the resulting alkoxide to form the alcohol. masterorganicchemistry.com

This reduction is a critical step in the synthesis of various compounds where 5-methyl-3-heptanol serves as an important intermediate. mdpi.comresearchgate.net For instance, the alcohol can be a precursor in the production of C8 alkenes and alkanes, which have potential applications as fuel components. researchgate.netmdpi.com

Role of Heterogeneous and Homogeneous Catalysts in 5-Methyl-3-heptanone Conversions

Catalysts play a pivotal role in the various chemical transformations of 5-methyl-3-heptanone. Both heterogeneous and homogeneous catalysts are employed to facilitate its conversion into other valuable chemicals, such as alcohols, alkenes, and alkanes.

Heterogeneous Catalysts

Heterogeneous catalysts are extensively studied for the conversion of 5-methyl-3-heptanone, particularly in gas-phase reactions within fixed-bed reactors. These catalysts are typically composed of a metal supported on a solid oxide.

A significant application is the hydrodeoxygenation of 5-methyl-3-heptanone, a process that involves hydrogenation and dehydration. mdpi.com In this one-step catalytic process, 5-methyl-3-heptanone is first hydrogenated at the metal sites of the catalyst to form 5-methyl-3-heptanol. researchgate.netmdpi.com This alcohol intermediate is then dehydrated on the acidic sites of the catalyst support to produce a mixture of C8 alkenes, primarily 5-methyl-3-heptene and 5-methyl-2-heptene. mdpi.com Further hydrogenation of these alkenes at the metal sites can yield the C8 alkane, 3-methyl heptane. mdpi.com

Commonly used bifunctional heterogeneous catalysts include transition metals like copper (Cu) or platinum (Pt) loaded onto an alumina (Al₂O₃) support. mdpi.com The choice of metal and reaction conditions significantly influences the product selectivity.

For example, using a 20 wt% Cu–Al₂O₃ catalyst, a mixture of C8 alkenes and alkanes is obtained, with the highest selectivity for alkenes (~82%) achieved at 220 °C with a H₂/C₈ ketone molar ratio of 2. mdpi.com In contrast, a 1 wt% Pt–Al₂O₃ catalyst predominantly yields the C8 alkane, with selectivity reaching up to 97% at a 99.9% conversion rate across various temperatures. mdpi.comresearchgate.net

Another set of studied heterogeneous catalysts involves metals such as Copper (Cu), Nickel (Ni), Palladium (Pd), and Platinum (Pt) supported on zirconia (ZrO₂). mdpi.comresearchgate.net These are used in the synthesis of 5-methyl-3-heptanone from methyl ethyl ketone (MEK) and can also catalyze its subsequent hydrogenation. mdpi.comresearchgate.net Research shows that with a 1% Cu-ZrO₂ catalyst at 180 °C and a H₂/MEK molar ratio of 2, a selectivity of approximately 64% for 5-methyl-3-heptanone can be achieved. mdpi.comresearchgate.net

The following tables summarize the findings from catalytic conversion studies of 5-methyl-3-heptanone.

Table 1: Performance of Different Heterogeneous Catalysts in MEK Conversion Reaction Conditions: Temperature = 180 °C, H₂/MEK Molar Ratio = 2

| Catalyst | MEK Conversion (%) | Selectivity for 5-methyl-3-heptanone (%) |

| 1% Ni-ZrO₂ | 82 | ~64 |

| 1% Cu-ZrO₂ | 78 | ~64 |

| 1% Pt-ZrO₂ | ~65 | - |

| 1% Pd-ZrO₂ | ~65 | - |

Data sourced from references mdpi.comresearchgate.net. Note: Specific selectivity for Pt-ZrO₂ and Pd-ZrO₂ was not detailed but noted to be similar to the others.

Table 2: Product Selectivity in Hydrodeoxygenation of 5-Methyl-3-heptanone

| Catalyst | Temperature (°C) | H₂/Ketone Molar Ratio | Conversion (%) | Main Product | Selectivity (%) |

| 20% Cu-Al₂O₃ | 220 | 2 | - | C8 Alkenes | ~82 |

| 20% Cu-Al₂O₃ | 220 | 25 | - | C8 Alkenes | 45 |

| 1% Pt-Al₂O₃ | 220 | 25 | 99.9 | C8 Alkane | ~97 |

Data sourced from reference mdpi.com.

Homogeneous Catalysts

While much of the recent research focuses on heterogeneous systems, homogeneous catalysts also find application in the transformation of 5-methyl-3-heptanone. For instance, it can be converted to its corresponding gem-dihydroperoxide. This reaction is carried out using aqueous hydrogen peroxide with chlorosulfonic acid acting as the catalyst at room temperature. sigmaaldrich.comlookchem.com

Advanced Analytical and Spectroscopic Characterization Techniques for 5 Methyl 3 Heptanone

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are fundamental for the separation and quantitative analysis of 5-methyl-3-heptanone from various mixtures. Gas chromatography and high-performance liquid chromatography are the primary methods employed for this purpose.

Gas Chromatography (GC) for 5-Methyl-3-heptanone Analysis

Gas chromatography (GC), frequently coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile compounds like 5-methyl-3-heptanone. mst.dknih.gov The technique separates components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. The choice of the GC column and the temperature program are critical parameters that influence the separation efficiency.

Several studies have detailed the GC analysis of 5-methyl-3-heptanone. For instance, in the analysis of consumer products, a Zebron ZB-1 column was used with a specific temperature program to identify the compound. mst.dk Another study on the conversion of 5-methyl-3-heptanone utilized an MXT-1 column with a defined temperature ramp to monitor the reaction products. mdpi.com Furthermore, the analysis of volatile compounds in medicinal plants has been achieved using a VF-5 MS fused silica (B1680970) capillary column. nih.gov The selection of the stationary phase and temperature gradient is tailored to the specific sample matrix and analytical goals.

Table 1: Exemplary GC Parameters for 5-Methyl-3-heptanone Analysis

| Parameter | Method 1 mdpi.com | Method 2 mst.dk | Method 3 nih.gov |

|---|---|---|---|

| Column | MXT-1 (100% dimethyl polysiloxane) | Zebron ZB-1 | VF-5 MS |

| Column Dimensions | 60 m, 0.53 mm ID | 30 m, 0.25 mm ID, 1.0 µm film | 30 m, 0.25 mm ID, 0.25 µm film |

| Carrier Gas | Hydrogen and Nitrogen | Helium | Helium |

| Oven Program | 40°C (5 min), then to 120°C at 40°C/min, then to 250°C at 20°C/min (10 min hold) | 40°C (1 min), then to 275°C at 10°C/min (10 min hold) | 50°C to 150°C at 3°C/min, hold for 10 min, then to 300°C at 10°C/min |

| Detector | Flame Ionization Detector (FID) and Thermal Conductivity Detector (TCD) | Mass Spectrometer (MS) | Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) Applications for 5-Methyl-3-heptanone and its Derivatives

High-performance liquid chromatography (HPLC) provides a valuable alternative and complementary technique to GC, particularly for the analysis of less volatile or thermally labile derivatives of 5-methyl-3-heptanone. One notable application is the analysis of 5-methylheptan-3-one (B146453) oxime, a derivative of 5-methyl-3-heptanone. sielc.com This analysis can be performed using a reversed-phase (RP) HPLC method with a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for mass spectrometry compatibility. sielc.com

Furthermore, HPLC is extensively used for the analysis of ketones after derivatization. A common method involves the reaction of ketones with 2,4-dinitrophenylhydrazine (B122626) (DNPH) to form their corresponding 2,4-dinitrophenylhydrazones. These derivatives are highly chromophoric and can be readily detected by a UV-Vis detector. researchgate.netresearchgate.net This derivatization strategy allows for the sensitive quantification of ketones, including 5-methyl-3-heptanone, in various matrices such as alcoholic beverages. researchgate.net

Mass Spectrometric (MS) Elucidation of 5-Methyl-3-heptanone Fragmentation Patterns

Mass spectrometry is an indispensable tool for the structural elucidation of molecules by analyzing the mass-to-charge ratio of ions. When coupled with GC, it provides both separation and identification capabilities.

Electron-Impact Mass Spectrometry (EI-MS) for Structural Analysis of 5-Methyl-3-heptanone

Electron-impact mass spectrometry (EI-MS) is a widely used ionization technique that provides detailed structural information through characteristic fragmentation patterns. The mass spectrum of 5-methyl-3-heptanone (C₈H₁₆O) exhibits a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 128. chemicalbook.commassbank.eu The spectrum is further characterized by several key fragment ions that arise from specific bond cleavages. massbank.eunih.govchegg.com

The fragmentation of ketones in EI-MS is often dominated by α-cleavage, the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For 5-methyl-3-heptanone, this leads to the formation of prominent acylium ions. Another important fragmentation pathway for ketones containing γ-hydrogens is the McLafferty rearrangement, which involves the transfer of a hydrogen atom to the carbonyl oxygen followed by the cleavage of the β-bond.

Key fragment ions observed in the EI-MS spectrum of 5-methyl-3-heptanone include:

m/z 99: This peak arises from the loss of an ethyl group (C₂H₅) via α-cleavage. chegg.com

m/z 72: This fragment is often attributed to a McLafferty rearrangement. chegg.comchegg.com

m/z 57: This prominent peak corresponds to the butyl cation (C₄H₉⁺) or an acylium ion resulting from α-cleavage. nih.govchegg.com

m/z 43: This peak can be attributed to the propyl cation (C₃H₇⁺) or an acetyl group. nih.gov

m/z 29: This signal corresponds to the ethyl cation (C₂H₅⁺). nih.gov

The relative intensities of these peaks provide a unique fingerprint for the identification of 5-methyl-3-heptanone. massbank.eu

Table 2: Major Fragment Ions in the Electron-Impact Mass Spectrum of 5-Methyl-3-heptanone

| m/z | Relative Intensity (%) massbank.eunih.gov | Proposed Fragment |

|---|---|---|

| 128 | 13.55 | [M]⁺ |

| 99 | 46.99 | [M - C₂H₅]⁺ |

| 72 | 59.88 | McLafferty rearrangement product |

| 71 | 72.64 | [C₅H₉O]⁺ or [C₅H₁₁]⁺ |

| 57 | 99.99 | [C₄H₉]⁺ or [C₃H₅O]⁺ |

| 43 | 90.71 | [C₃H₇]⁺ or [C₂H₃O]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Characterization of 5-Methyl-3-heptanone Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. magritek.com It is particularly valuable for the stereochemical characterization of chiral molecules. 5-Methyl-3-heptanone possesses a stereocenter at the C5 position, leading to the existence of two enantiomers, (R)- and (S)-5-methyl-3-heptanone.

While detailed NMR studies specifically on the enantiomers of 5-methyl-3-heptanone are not extensively reported in the provided context, NMR is a crucial tool for the analysis of its derivatives. For example, in the study of 5-hydroxy-4-methyl-3-heptanone, a derivative with two stereocenters, both ¹H and ¹³C NMR were instrumental in determining the relative and absolute configurations of the four possible stereoisomers. anu.edu.aunih.gov The coupling constants and chemical shifts in the NMR spectra provide critical data for assigning diastereomers (syn and anti). anu.edu.au

For 5-methyl-3-heptanone itself, ¹H and ¹³C NMR spectra provide characteristic signals for the different proton and carbon environments within the molecule, allowing for its unambiguous identification. guidechem.comchemicalbook.com

Table 3: Available NMR Data for 5-Methyl-3-heptanone

| Nucleus | Data Availability |

|---|---|

| ¹H NMR | Spectrum available chemicalbook.com |

| ¹³C NMR | Spectrum available guidechem.com |

Other Spectroscopic Methods in 5-Methyl-3-heptanone Research

Besides GC, HPLC, MS, and NMR, other spectroscopic techniques such as Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy find applications in the study of 5-methyl-3-heptanone.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 5-methyl-3-heptanone shows a characteristic strong absorption band for the carbonyl (C=O) stretching vibration, typically in the region of 1700-1725 cm⁻¹. chemicalbook.com This makes IR a useful tool for confirming the presence of the ketone functional group.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Ketones exhibit a weak absorption in the UV-Vis region corresponding to the n→π* electronic transition of the carbonyl group. For 3-heptanone, a related compound, the maximum absorption (λmax) is observed around 277.5 nm. nih.gov While not a primary tool for structural elucidation, UV-Vis spectroscopy can be employed for quantitative analysis and for monitoring reactions involving the carbonyl group, such as photocatalytic degradation processes. researchgate.net

Biological and Ecological Significance of 5 Methyl 3 Heptanone and Its Analogs

Pheromonal Roles in Invertebrate Chemical Communication

5-Methyl-3-heptanone is a well-documented pheromone in several invertebrate species, where it mediates crucial behaviors such as reproduction and alarm responses.

In the marine polychaete worm Platynereis dumerilii, 5-methyl-3-heptanone functions as a sex pheromone, coordinating the complex reproductive behavior of this species. hebmu.edu.cnoup.comchemfaces.com It is the first identified water-borne sex pheromone in a marine invertebrate. hebmu.edu.cn The coelomic fluid of mature worms contains this volatile compound, which induces the "nuptial dance," a characteristic swarming behavior essential for spawning. hebmu.edu.cnresearchgate.net The release of 5-methyl-3-heptanone by one sex triggers a behavioral response in the other, ensuring the synchronized release of gametes and increasing the probability of successful fertilization. hebmu.edu.cnchemfaces.com This chemical signal is effective at very low concentrations, with a biological activity threshold of 3.5 pmol l-1, and can induce the nuptial dance in animals separated by up to 50 cm. hebmu.edu.cn The compound has also been identified in the coelomic fluid of another nereid species, Nereis succinea, where it similarly increases swarming activity and induces the release of small amounts of sperm from males. oup.comresearchgate.net

In contrast to its role in marine worms, 5-methyl-3-heptanone (often referred to as 4-methyl-3-heptanone (B36217) in entomological literature) acts as a potent alarm pheromone in various species of social insects, particularly ants. usda.govusda.gov In leaf-cutting ants of the genus Atta, this compound is a major component of the alarm pheromone released from the mandibular glands in response to a threat. stir.ac.uknih.gov The release of 4-methyl-3-heptanone alerts nestmates to danger, triggering behaviors such as attraction to the source of the alarm at low concentrations and repulsion or aggression at higher concentrations. usda.govscispace.com For instance, in Atta texana, workers are attracted to the compound at a concentration of 5.7 x 10⁻¹³ g/cm³ but are alarmed at 5.7 x 10⁻¹² g/cm³. usda.gov

Similarly, in the clonal raider ant, Ooceraea biroi, 4-methyl-3-heptanone is a key component of the alarm pheromone, which is a blend of this ketone and 4-methyl-3-heptanol (B77350). scispace.comnih.gov The two compounds elicit slightly different responses; 4-methyl-3-heptanone is immediately repulsive, while 4-methyl-3-heptanol is initially attractive before causing the ants to move away. nih.govresearchgate.net This demonstrates a nuanced communication system where the blend and concentration of pheromone components convey specific information.

The biological activity of 5-methyl-3-heptanone is often highly dependent on its stereochemistry, meaning the spatial arrangement of its atoms. The compound exists as two non-superimposable mirror images, or enantiomers: the (S)-(+)-isomer and the (R)-(-)-isomer.

In the marine polychaete Platynereis dumerilii, there is a remarkable enantiomeric specificity in its function as a sex pheromone. The (S)-(+)-isomer is produced by males and acts exclusively on females, while the (R)-(-)-isomer is produced by females and only affects males. hebmu.edu.cnchemfaces.comeolss.net This stereochemical differentiation provides a high degree of specificity to the mating signal, ensuring that individuals respond only to the pheromone of the opposite sex. eolss.net

A similar enantiomeric specificity is observed in social insects. In Atta ants, the (S)-(+)-enantiomer of 4-methyl-3-heptanone is the naturally produced and more behaviorally active form. nih.govresearchgate.net While the racemic mixture (containing both enantiomers) can elicit an alarm response, the (S)-enantiomer is significantly more potent. stir.ac.uk This indicates that the olfactory receptors of these insects are finely tuned to the specific stereochemistry of their alarm pheromone.

Table 1: Pheromonal Activity of 5-Methyl-3-heptanone Enantiomers

| Species | Enantiomer | Role | Behavioral Response |

| Platynereis dumerilii | (S)-(+)-5-Methyl-3-heptanone | Male-produced sex pheromone | Attracts females, induces nuptial dance |

| (R)-(-)-5-Methyl-3-heptanone | Female-produced sex pheromone | Attracts males, induces nuptial dance | |

| Atta texana | (S)-(+)-4-Methyl-3-heptanone | Alarm pheromone | Attraction at low concentrations, alarm/repulsion at high concentrations |

| Ooceraea biroi | 4-Methyl-3-heptanone (part of a blend) | Alarm pheromone | Immediate repulsion |

Biosynthetic Pathways of 5-Methyl-3-heptanone in Biological Systems

The biosynthesis of 5-methyl-3-heptanone has been a subject of scientific inquiry, particularly in insects where it serves as a crucial signaling molecule.

Research has indicated that the biosynthesis of (S)-4-methyl-3-heptanone in insects follows a polyketide/fatty acid-type metabolic route. rsc.org This pathway involves the sequential condensation of smaller carboxylic acid units. Specifically, studies using stable isotope-labeled precursors have shown that the carbon skeleton of (S)-4-methyl-3-heptanone is derived from three propionate (B1217596) units. rsc.org Polyketide synthases (PKS) are the enzymes responsible for catalyzing these condensation reactions, which are similar to the processes involved in fatty acid biosynthesis. fu-berlin.de While the exact enzymatic steps and genetic basis are still under investigation for many species, the involvement of a polyketide pathway is a significant finding in understanding the origin of this important pheromone. rsc.orgfu-berlin.de

Ecological Implications of 5-Methyl-3-heptanone in Inter- and Intraspecific Interactions

The use of 5-methyl-3-heptanone as a chemical signal has profound ecological consequences, influencing both interactions within a species (intraspecific) and between different species (interspecific).

In Platynereis dumerilii, the species-specific and sex-specific nature of the 5-methyl-3-heptanone pheromone system is crucial for reproductive isolation, ensuring that mating occurs only between conspecific individuals of the opposite sex. hebmu.edu.cneolss.net However, the presence of this compound in multiple nereid species, such as Nereis succinea, suggests potential for heterospecific interactions, where the pheromone of one species could potentially influence the behavior of another. researchgate.netepa.gov

In the context of social insects, the alarm pheromone system, with 4-methyl-3-heptanone as a key component, is vital for colony defense and survival. The rapid dissemination of this volatile signal allows for a coordinated and efficient response to threats. stir.ac.uknih.gov The dose-dependent nature of the response, from attraction to repulsion, allows for a flexible and appropriate reaction depending on the proximity and severity of the danger. usda.govscispace.com The structural similarity of 4-methyl-3-heptanone to alarm pheromones in other ant species could lead to interspecific eavesdropping, where one species might detect and react to the alarm signals of another. hebmu.edu.cn

Theoretical and Computational Studies on 5 Methyl 3 Heptanone Chemistry

Structure-Activity Relationship (SAR) Investigations for Biological Functions

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry and toxicology for designing molecules with desired biological activities and for predicting potential effects. The key to the biological activity of α,β-unsaturated ketones like 5-Methylene-3-heptanone is the conjugated system formed by the carbon-carbon double bond and the carbonyl group. This arrangement makes the β-carbon electrophilic and susceptible to nucleophilic attack, often via a Michael addition mechanism. researchgate.net This reactivity allows these compounds to form covalent adducts with biological nucleophiles, such as the thiol groups in cysteine residues of proteins or glutathione. researchgate.net

The biological function of this compound's saturated analogue, 5-Methyl-3-heptanone, has been identified as a sex pheromone in marine polychaetes, where it helps coordinate reproductive behavior. chemfaces.com SAR studies help to classify such chemical signals based on their function. chemfaces.com For the broader class of α,β-unsaturated ketones, SAR investigations have established several general principles that are applicable to this compound:

The Role of Unsaturation: The α,β-unsaturation is crucial for the reactivity and biological activity of this class of compounds. researchgate.netresearchgate.net Chalcone analogues, which feature an α,β-unsaturated ketone core, show improved anticancer activity compared to their saturated counterparts. nih.gov

Impact of Substitution: Methyl substitution on the vinyl carbons generally decreases reactivity. researchgate.net Specifically, substitution on the carbon atom furthest from the carbonyl group tends to cause a larger reduction in reactivity. researchgate.net The toxicity of α,β-unsaturated ketones is also highly dependent on the nature of substituents at the β-carbon. researchgate.net

Conformational Influence: The conformation of the molecule can significantly influence reactivity. nih.govnih.gov Computational studies on other α,β-unsaturated systems have shown that the s-cis conformation can lead to higher reactivity than the s-trans conformation. nih.govnih.gov

These principles can be summarized in the following table, which outlines how structural modifications on a generalized α,β-unsaturated ketone framework are predicted to influence biological activity.

| Structural Feature | Modification | Predicted Impact on Biological Activity/Reactivity |

| α,β C=C Double Bond | Saturation (removal of double bond) | Decreased reactivity towards biological nucleophiles; potential loss of specific biological activities like anticancer effects. researchgate.netnih.gov |

| Vinyl Carbon | Addition of a methyl substituent | Diminished reactivity with nucleophiles like glutathione. researchgate.net |

| Molecular Conformation | Change from s-trans to s-cis | Increased reaction rates in certain nucleophilic additions. nih.govnih.gov |

| β-Carbon | Addition of various substituents | Modulated toxicity and biological effect profile. researchgate.net |

Mechanistic Insights into this compound Reactions via Computational Chemistry

Computational chemistry offers profound insights into the step-by-step mechanisms of chemical reactions, including transition states and reaction energy barriers. For this compound, the most characteristic reaction is the conjugate (or Michael) addition, a pathway extensively studied for α,β-unsaturated ketones using computational methods. nih.govnih.gov

Density Functional Theory (DFT) is a common computational tool used to analyze these reactions. researchgate.net Studies on similar ketones reveal that reactions with nucleophiles like thiols proceed via a 1,4-addition to the conjugated system, followed by a ketonization step to yield the final product. nih.govnih.gov Computational models show that the energy barriers for both the initial addition and the subsequent ketonization can be rate-determining, depending on the specific reactants and conditions. nih.gov

Further computational investigations into the reactions of α,β-unsaturated ketones have explored various transformations:

Hydrodeoxygenation: The conversion of ketones to alkanes is a crucial reaction for producing biofuels. mdpi.com A study on the related saturated compound, 5-methyl-3-heptanone, showed it can be converted to a mixture of alkenes and alkanes over a bifunctional catalyst, proceeding through a 5-methyl-3-heptanol (B97940) intermediate. mdpi.com

Asymmetric Cyanation: Computational studies have been used to understand how chiral catalysts, such as those derived from quinine, can control the stereoselectivity of conjugate cyanation reactions of α,β-unsaturated ketones. csic.es These studies analyze the non-covalent interactions between the catalyst and the ketone to determine why one enantiomer is preferentially formed. csic.es

Superelectrophilic Activation: Under superacidic conditions, α,β-unsaturated ketones can be protonated on both the carbonyl oxygen and the α-carbon, forming highly reactive dicationic superelectrophiles. researchgate.net DFT calculations have elucidated the mechanisms of these reactions, showing them to proceed with very low energy barriers. researchgate.net

Cascade Reactions: The mechanisms of complex, multi-step cascade reactions involving α,β-unsaturated ketones have been investigated computationally. rsc.org For example, the N-heterocyclic carbene (NHC)-catalyzed cascade reaction of enals and enones involves Michael addition, proton transfer, and aldol (B89426) reaction steps, with computations identifying the stereoselectivity-determining step. rsc.org

The table below summarizes key reaction types for the α,β-unsaturated ketone class that have been elucidated using computational chemistry.

| Reaction Type | Nucleophile/Reagent | Mechanistic Insights from Computation |

| Michael Addition | Thiols (e.g., from enzymes) | Proceeds via 1,4-addition followed by ketonization; reactivity is sensitive to ketone conformation (s-cis vs. s-trans) and substitution. nih.govnih.gov |

| Asymmetric Conjugate Cyanation | Cyanide with Chiral Catalyst | Elucidation of catalyst-substrate binding modes and non-covalent interactions that control enantioselectivity. csic.es |

| Electrophilic Aromatic Substitution | Benzene in Superacid | Involves the formation of a dicationic superelectrophile via diprotonation, leading to a nearly barrier-free reaction. researchgate.net |

| Hydrodeoxygenation | Hydrogen with Bifunctional Catalyst | For the saturated analog, the reaction proceeds via hydrogenation to an alcohol, followed by dehydration to an alkene and subsequent hydrogenation to an alkane. mdpi.com |

Quantitative Structure-Property Relationships (QSPR) in Analytical Characterization

Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the structural features of a molecule (represented by numerical descriptors) with its physical or chemical properties. researchgate.net The primary goal of QSPR is to predict properties from molecular structure alone, which is particularly useful in analytical chemistry for predicting values like boiling points, solubility, and chromatographic retention times. nih.govresearchgate.net

While no specific QSPR models for this compound were found, models developed for aliphatic aldehydes and ketones demonstrate the approach. nih.govresearchgate.net These models use multiple linear regression (MLR) to establish a correlation between molecular descriptors and a given property. nih.govresearchgate.net

Key findings from QSPR studies on ketones include:

Influence of Polar Interactions: The presence of the oxygen atom is a significant factor due to intermolecular polar interactions, influencing properties like water solubility and the n-octanol/water partition coefficient. nih.gov

Predicting Acidity: QSPR models have been successfully built to predict the pKa values of ketones, a property crucial for understanding reaction mechanisms. researchgate.net

Predicting Analytical Properties: QSPR can predict properties directly relevant to analytical characterization, such as the surface tension of organic compounds or the gas chromatography retention indices of fragrances on different stationary phases. researchgate.netresearchgate.net

The descriptors used in these models are calculated from the molecular structure and can be categorized as follows:

| Descriptor Category | Example Descriptors | Predicted Analytical/Physical Property |

| Constitutional Descriptors | Molecular Weight, Number of atoms | Boiling Point, Molar Refraction, Heat Capacity. nih.govscribd.com |

| Topological Descriptors | Modified Xu index, Atom-type based AI indices | Boiling Point, Water Solubility, n-Octanol/Water Partition Coefficient. nih.gov |

| Quantum-Chemical Descriptors | Partial charge on atoms, Frontier orbital energies | Acidity (pKa), Reactivity Indices. researchgate.nettandfonline.com |

| Geometric Descriptors | Exposed surface area of atoms | Surface Tension, Hydrogen Bonding Capacity. researchgate.netscribd.com |

By applying such established QSPR models, one could estimate various analytical properties for this compound, aiding in the development of methods for its separation, identification, and quantification.

Future Research Directions and Potential Academic Applications of 5 Methyl 3 Heptanone

Development of Novel Synthetic Strategies for Advanced Chemical Intermediates

5-Methyl-3-heptanone is a recognized intermediate in drug synthesis and is increasingly valued as a versatile building block for creating more complex molecules. targetmol.commedchemexpress.com Future research is focused on leveraging its reactive ketone group and chiral center to develop novel synthetic pathways for advanced chemical intermediates.

Key areas of investigation include:

Asymmetric Synthesis: The chiral nature of 5-Methyl-3-heptanone makes it a valuable precursor in asymmetric synthesis. Research has demonstrated its use in forming highly substituted chiral aziridines. This involves a condensation reaction with tert-butyl-sulfinamide to create a chiral tert-butyl-sulfinyl-ketimine, which then reacts with ylides to form the target aziridine (B145994) rings. Such chiral structures are foundational in the development of many pharmaceuticals.

Formation of Novel Heterocycles: The compound can be converted into corresponding gem-dihydroperoxides, which are precursors to 1,2,4,5-tetraoxanes. These tetraoxane (B8471865) rings are of significant interest in medicinal chemistry, notably for their potential antimalarial properties.

Reduction and Functionalization: Standard reduction of 5-Methyl-3-heptanone yields the corresponding alcohol, 5-methyl-3-heptanol (B97940). mdpi.com This alcohol can then serve as a starting point for a variety of functional group transformations, expanding the range of possible derivatives for use in materials science and drug discovery.

Table 1: Synthetic Applications of 5-Methyl-3-heptanone as a Chemical Intermediate

| Reactant | Reagents | Product Class | Potential Application | Reference |

|---|---|---|---|---|

| 5-Methyl-3-heptanone | tert-Butyl-sulfinamide, Ylides | Chiral Aziridines | Pharmaceuticals | |

| 5-Methyl-3-heptanone | Aqueous H₂O₂, Chlorosulfonic acid | gem-Dihydroperoxides / 1,2,4,5-Tetraoxanes | Medicinal Chemistry (e.g., Antimalarials) | |

| 5-Methyl-3-heptanone | Sodium borohydride (B1222165) | 5-Methyl-3-heptanol | General Synthetic Precursor | |

| 5-Methyl-3-heptanone | H₂, Bifunctional Catalyst (e.g., Pt-Al₂O₃) | C₈ Alkenes and Alkanes | Biofuels / Gasoline Blends | mdpi.com |

Advanced Studies in Chemical Ecology and Behavioral Modulation

Perhaps one of the most fascinating areas of research for 5-Methyl-3-heptanone is its role as a semiochemical, a molecule that mediates interactions between organisms. It has been identified as a key signaling molecule in the marine environment.

Specifically, 5-Methyl-3-heptanone is the sex pheromone for the marine polychaete Platynereis dumerilii. chemfaces.com This communication is highly specific, relying on the compound's stereochemistry:

The S(+)-isomer is produced by males and attracts females.

The R(-)-isomer is produced by females and attracts males. chemfaces.com

This stereospecificity ensures the coordinated release of gametes, maximizing reproductive success. chemfaces.com The compound has also been identified in the coelomic fluid of a related species, Nereis succinea, where it induces swarming activity during the "nuptial dance" and prompts males to release sperm. chemfaces.com

Future research in this area will likely focus on the biosynthesis of these pheromones and the molecular basis of their reception by the organisms. chemfaces.com Understanding these pathways could provide insights into the evolution of chemical signaling and reveal potential vulnerabilities in pest species that use similar communication channels. Advanced electrophysiological studies, such as those performed on related ketones in other species, can elucidate the specific olfactory receptor neurons involved in detecting different isomers, providing a deeper understanding of sensory modulation and behavior. nih.gov

Innovation in Analytical Methodologies for Trace Detection and Isomer Discrimination

The potent biological activity of 5-Methyl-3-heptanone, often at very low concentrations, necessitates the development of highly sensitive analytical methods for its detection and quantification in complex environmental samples. Furthermore, because its biological function is dependent on its specific stereoisomer, methodologies that can discriminate between enantiomers are crucial.

Current and future research in this domain includes:

Advanced Chromatographic Techniques: Gas chromatography-mass spectrometry (GC-MS) is a standard method for identifying the compound. chemfaces.com Innovations are focused on enhancing sensitivity for trace detection. A key area of development is enantioselective gas chromatography , which utilizes chiral stationary phases to separate the R(-) and S(+) isomers, allowing for their individual quantification.

Spectroscopic Methods: Nuclear Magnetic Resonance (NMR) spectroscopy is instrumental in determining the absolute configuration of the separated isomers, providing definitive structural information.

Bio-Sensory Methods: Techniques such as electroantennography (EAG) and single-sensillum recording (SSR) use the biological receptors of an organism (e.g., an insect's antenna) as a highly specific detector. These methods can reveal which specific isomers an organism is capable of detecting and their relative neural response, offering unparalleled sensitivity and biological relevance.

Exploration of 5-Methyl-3-heptanone in Sustainable Chemical Processes

In the quest for a greener chemical industry, research is turning to biomass-derived platform molecules as sustainable feedstocks. 5-Methyl-3-heptanone is emerging as a key intermediate in processes that convert biomass into valuable fuels and chemicals. mdpi.com

A notable area of research is the hydrodeoxygenation of 5-Methyl-3-heptanone, which can be produced from biomass-derived sugars via 2,3-butanediol (B46004) and methyl ethyl ketone. mdpi.com This process uses a one-step catalytic reaction to convert the ketone into a mixture of C₈ alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and a C₈ alkane (3-methyl heptane). mdpi.com These products are valuable as high-octane components for gasoline blends. mdpi.com

The sustainability of this process is enhanced by the use of heterogeneous bifunctional catalysts, such as copper or platinum on an alumina (B75360) support (Cu-Al₂O₃ or Pt-Al₂O₃), which operate under mild conditions. mdpi.com Research has shown that the selectivity of the reaction can be tuned by the choice of metal and operating conditions. For instance, a platinum-based catalyst can achieve up to 97% selectivity for the C₈ alkane. mdpi.com

Table 2: Catalytic Conversion of 5-Methyl-3-heptanone to Biofuel Components

| Catalyst | Primary Products | Max. Selectivity | Significance | Reference |

|---|---|---|---|---|

| 20 wt% Cu-Al₂O₃ | C₈ Alkenes | ~82% | Production of high-octane gasoline additives | mdpi.com |

| 1 wt% Pt-Al₂O₃ | C₈ Alkane | up to 97% | High-efficiency conversion to a stable fuel component | mdpi.com |

Future work will likely focus on optimizing catalyst design for even greater efficiency and exploring pathways to other valuable chemicals from this versatile, bio-derivable intermediate.

Biotechnological and Bio-Inspired Applications for Pest Management

The role of 5-Methyl-3-heptanone and related ketones as semiochemicals opens significant avenues for developing targeted and environmentally benign pest management strategies. plantprotection.pl The application of pheromones is a cornerstone of integrated pest management (IPM) programs. plantprotection.pl

Potential applications include:

Monitoring and Mass Trapping: Pheromone-baited traps can be used to monitor pest populations, allowing for more precise timing of interventions. In a mass trapping strategy, a high density of traps is used to remove a significant portion of the male population from an area, thereby reducing mating success. plantprotection.pl

Mating Disruption: By permeating an area with a synthetic version of a female sex pheromone, it becomes difficult for males to locate actual females, thus disrupting the reproductive cycle. The high specificity of pheromones like 5-Methyl-3-heptanone means such strategies have minimal impact on non-target species.

Bio-Inspired Repellents and Attractants: Research into the chemical ecology of various species can uncover novel repellents or attractants. While 5-Methyl-3-heptanone itself is an attractant for specific marine worms, studying the broader class of methyl ketones could lead to the discovery of new compounds that repel agricultural or disease-vectoring pests. chemfaces.comresearchgate.net

Future biotechnological research may focus on the microbial or enzymatic synthesis of these pheromones, which could provide a more sustainable and cost-effective production method compared to traditional chemical synthesis. chemfaces.com Understanding the genetic and molecular basis of pheromone production and reception will be critical to unlocking these advanced, bio-inspired pest control solutions.

Q & A

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

- Methodological Answer: Perform comparative toxicity studies using surrogate compounds (e.g., 6-Methyl-2-heptanone) under standardized OECD guidelines. Use meta-analysis frameworks to reconcile discrepancies by evaluating variables like exposure duration, model organisms, and dose-response curves. Prioritize data from IRIS, Toxline, and PubMed for consistency .

05 文献检索Literature search for meta-analysis02:58

Q. What experimental designs are suitable for studying the environmental fate of this compound?

- Methodological Answer: Employ gas chromatography-mass spectrometry (GC-MS) to track degradation products in soil/water matrices under varying pH and temperature conditions. Combine kinetic modeling (e.g., EPI Suite) with field data to predict bioaccumulation and persistence. Include controls with structural analogs (e.g., 3-Heptanone) to isolate compound-specific effects .

Q. How can mechanistic studies elucidate the role of this compound in organic synthesis intermediates?

- Methodological Answer: Use isotopic labeling (e.g., <sup>13</sup>C) to trace reaction pathways in ketone-mediated condensations. Pair density functional theory (DFT) calculations with experimental kinetics to identify transition states and rate-limiting steps. Validate mechanisms using in situ Fourier-transform infrared spectroscopy (FTIR) .

Methodological Considerations

Q. What strategies mitigate risks when scaling up this compound synthesis?

- Methodological Answer: Implement process analytical technology (PAT) for real-time monitoring of exothermic reactions. Optimize solvent selection (e.g., switch from dichloromethane to ethyl acetate) to reduce flammability. Conduct hazard operability (HAZOP) assessments for batch-to-continuous production transitions .

Q. How should researchers address gaps in thermodynamic data for this compound?

- Methodological Answer: Use adiabatic calorimetry to measure heat capacities and vapor pressures. Cross-validate results with CRC Handbook values (e.g., boiling point: 159°C at 4 mmHg) and computational tools like COSMO-RS. Publish datasets in open-access repositories (e.g., NIST ChemBook) to enhance reproducibility .

Data Reporting and Validation

Q. What criteria ensure robust reporting of this compound in interdisciplinary studies?

Q. How can mixed-methodology approaches enhance research on this compound applications?

- Methodological Answer: Integrate qualitative data (e.g., researcher observations during synthesis) with quantitative metrics (e.g., yield optimization curves). Use triangulation to validate findings across techniques like NMR, GC-MS, and computational modeling. Frame research questions to address both mechanistic and applied gaps (e.g., "How do solvent polarity and temperature jointly influence reaction efficiency?") .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.